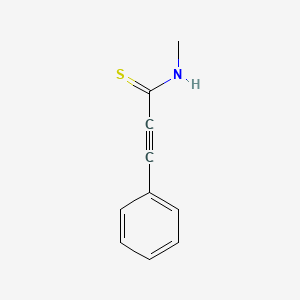
N-Methyl-3-phenylprop-2-ynethioamide
Description
The compound N-Methyl-3-phenylprop-2-ynethioamide (structure: RC≡C-C(S)N(CH₃)Ph) is a thioamide derivative featuring a phenyl group, a methyl-substituted nitrogen, and a propynyl moiety. Thioamides (C=S) are sulfur analogs of amides (C=O) and are notable for their roles in medicinal chemistry (e.g., antithyroid drugs) and materials science due to their hydrogen-bonding capabilities and electronic properties.
Properties
CAS No. |
56950-82-4 |
|---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
N-methyl-3-phenylprop-2-ynethioamide |
InChI |
InChI=1S/C10H9NS/c1-11-10(12)8-7-9-5-3-2-4-6-9/h2-6H,1H3,(H,11,12) |
InChI Key |
LLLJUBHPRDETEM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Methyl-3-phenylprop-2-ynethioamide typically begins with phenylacetylene and methylamine.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl-3-phenylprop-2-ynethioamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; reactions are conducted under mild to moderate temperatures.
Major Products:
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and thiols.
Substitution: Products vary depending on the nucleophile used, such as substituted thioamides.
Scientific Research Applications
Chemistry:
Catalysis: N-Methyl-3-phenylprop-2-ynethioamide is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: It is used in studies to understand the interaction of thioamides with biological systems.
Industry:
Material Science: this compound is explored for its use in the development of new materials with unique properties.
Agriculture: It is studied for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which N-Methyl-3-phenylprop-2-ynethioamide exerts its effects involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. This interaction can inhibit or activate various biochemical pathways, depending on the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
(a) Structural Analogues
- 3-Chloro-N-phenyl-phthalimide (, Fig. 1): This phthalimide derivative contains a chloro-substituted isoindole-1,3-dione core. While both compounds share an N-phenyl group, their backbones differ significantly:
- N-Methyl-3-phenylprop-2-ynethioamide : Alkyne-thioamide hybrid.
- 3-Chloro-N-phenyl-phthalimide : Aromatic di-ketone with a chlorine substituent.
The former’s thioamide group (C=S) may exhibit distinct hydrogen-bonding behavior compared to the phthalimide’s ketones (C=O), influencing solubility and crystallinity .
(b) Methodological Insights
- Crystallography Tools : (SHELX) and 3 (ORTEP-3) describe software for structural determination. If crystallographic data were available, these tools could compare bond lengths, angles, and packing motifs between This compound and analogs .
- Hydrogen-Bonding Analysis : discusses graph-set analysis for hydrogen-bond patterns. Thioamides typically form weaker hydrogen bonds than amides due to sulfur’s lower electronegativity, which could affect aggregation or crystal engineering .
(c) Hypothetical Data Table
If data were available, a comparison might include:
Limitations of the Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


